molecular formula C7H3F3INO2 B12942804 4-Iodo-2-nitro-1-(trifluoromethyl)benzene

4-Iodo-2-nitro-1-(trifluoromethyl)benzene

Cat. No.: B12942804
M. Wt: 317.00 g/mol
InChI Key: LDAKCTOTMAGKMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-2-nitro-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3F3INO2 It is a derivative of benzene, where the hydrogen atoms are substituted with iodine, nitro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2-nitro-1-(trifluoromethyl)benzene typically involves the nitration of 4-iodo-1-(trifluoromethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2-nitro-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Substitution: Products include derivatives with different substituents replacing the iodine atom.

    Reduction: The major product is 4-amino-2-nitro-1-(trifluoromethyl)benzene.

    Oxidation: Products vary depending on the extent of oxidation, potentially forming nitroso or hydroxylamine derivatives.

Scientific Research Applications

4-Iodo-2-nitro-1-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Iodo-2-nitro-1-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets. The pathways involved may include electron transfer processes and covalent modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-1-nitrobenzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    4-Iodo-2-nitrobenzene: Similar structure but without the trifluoromethyl group, affecting its applications and interactions.

    4-Iodo-1-(trifluoromethyl)benzene: Lacks the nitro group, leading to different chemical behavior and uses.

Uniqueness

4-Iodo-2-nitro-1-(trifluoromethyl)benzene is unique due to the presence of all three substituents (iodine, nitro, and trifluoromethyl) on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H3F3INO2

Molecular Weight

317.00 g/mol

IUPAC Name

4-iodo-2-nitro-1-(trifluoromethyl)benzene

InChI

InChI=1S/C7H3F3INO2/c8-7(9,10)5-2-1-4(11)3-6(5)12(13)14/h1-3H

InChI Key

LDAKCTOTMAGKMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.